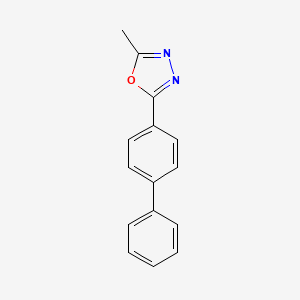
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, also known as TFE-TCA, is a chemical compound with the molecular formula C6H4F3N3O2. It is a derivative of triazole and carboxylic acid, and its synthesis method involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. TFE-TCA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the inhibition of histone deacetylases, which leads to the upregulation of certain genes that are involved in the regulation of cell growth and apoptosis. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. Another area of research could focus on the identification of new targets for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, particularly in the field of epigenetics. Furthermore, the potential applications of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in the treatment of various diseases, including cancer and inflammatory disorders, could be further explored.
Méthodes De Synthèse
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which involves the formation of a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The resulting product is then hydrolyzed to yield 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.
Applications De Recherche Scientifique
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-9-1-3(10-11)4(12)13/h1H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUTAIDSLCIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)



![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)

![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)


![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
![tert-butyl 3-hydroxy-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B7451196.png)
